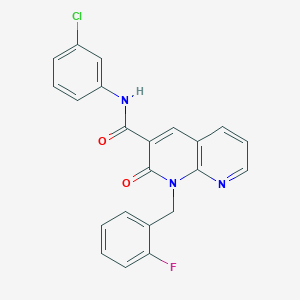

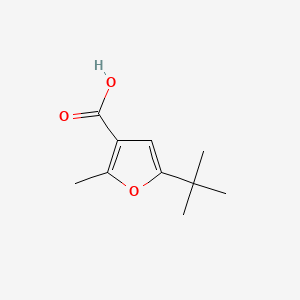

![molecular formula C14H18N4O3 B2711872 1,3,6-trimethyl-5-morpholinopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941903-55-5](/img/structure/B2711872.png)

1,3,6-trimethyl-5-morpholinopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1,3,6-trimethyl-5-morpholinopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .

Synthesis Analysis

Pyrido[2,3-d]pyrimidines can be synthesized via different chemical transformations starting from pyrazolo[3,4-b]pyridin-6-yl)-N,N-dimethylcarbamimidic chloride . This is prepared from the reaction of o-aminonitrile and phosogen iminiumchloride .Chemical Reactions Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Applications De Recherche Scientifique

Synthesis and Derivative Formation

The research on compounds structurally related to 1,3,6-trimethyl-5-morpholinopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione focuses primarily on synthesizing new derivatives for various applications. A notable study involves the synthesis of new derivatives of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo [b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine, which are characterized and confirmed through spectroscopic and microanalytical data. These derivatives are created by reacting specific compounds under mild conditions to yield new morpholine derivatives with potential utility in various fields, including medicinal chemistry and material science (Karimian et al., 2017).

Photophysical Properties and Sensing Applications

Another area of research focuses on the design and synthesis of pyrimidine-phthalimide derivatives to explore their photophysical properties and potential applications as pH sensors. These derivatives exhibit solid-state fluorescence and solvatochromism, which are significant for developing novel colorimetric pH sensors and logic gates. The study demonstrates the possibility of tuning the photophysical properties of these compounds through molecular design, highlighting their application in sensing technologies (Han Yan et al., 2017).

Antimicrobial Evaluation

The antimicrobial properties of novel derivatives are also a significant area of research. For instance, the synthesis and antimicrobial evaluation of new spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives have been explored. These compounds, prepared using microwave-assisted conditions, demonstrate varying degrees of antimicrobial activity, contributing valuable insights into the development of new antimicrobial agents (R. Faty et al., 2015).

Supramolecular Assemblies

Research on the synthesis and structural analysis of compounds with the pyrimidine dione functionality, like 1,3,6-trimethyl-5-morpholinopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, extends to their use in forming hydrogen-bonded supramolecular assemblies. These studies provide insights into the design of novel crown-containing supramolecular structures, which have potential applications in materials science and nanotechnology (M. Fonari et al., 2004).

Antibacterial and Antifungal Activities

The exploration of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones demonstrates their potential antibacterial and antifungal activities. Such studies contribute to the ongoing search for new compounds with effective antimicrobial properties, addressing the challenge of antibiotic resistance (A. Aksinenko et al., 2016).

Propriétés

IUPAC Name |

1,3,6-trimethyl-5-morpholin-4-ylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-9-8-15-12-10(11(9)18-4-6-21-7-5-18)13(19)17(3)14(20)16(12)2/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRPZGJBKSHJCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1N3CCOCC3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,6-trimethyl-5-morpholinopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

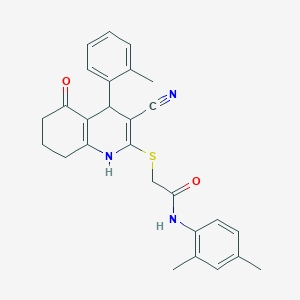

![diethyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2711792.png)

![N2,N2,N4',N4'-Tetraethyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B2711795.png)

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2711796.png)

![1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea](/img/structure/B2711799.png)

![Methyl 5-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2711803.png)

![6-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2711809.png)

![4-bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2711811.png)

![2-(methylsulfanyl)-N-{2-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2711812.png)